Cadaverine

説明

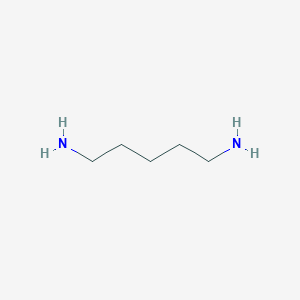

Cadaverine is an alkane-alpha,omega-diamine comprising a straight-chain pentane core with amino substitutents at positions 1 and 5. A colourless syrupy liquid diamine with a distinctive unpleasant odour, it is a homologue of putresceine and is formed by the bacterial decarboxylation of lysine that occurs during protein hydrolysis during putrefaction of animal tissue. It is also found in plants such as soyabean. It has a role as a plant metabolite, a Daphnia magna metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a conjugate base of a this compound(2+).

This compound is a foul-smelling diamine formed by bacterial decarboxylation of lysine.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Brasenia schreberi, Palhinhaea cernua, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A foul-smelling diamine formed by bacterial DECARBOXYLATION of LYSINE. It is also an intermediate secondary metabolite in lysine-derived alkaloid biosynthetic pathways (e.g., QUINOLIZIDINES and LYCOPODIUM).

作用機序

Target of Action

Cadaverine, a foul-smelling diamine formed by bacterial decarboxylation of lysine , primarily targets the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli (strain K12) .

Mode of Action

It is known that this compound is produced by the decarboxylation of lysine , suggesting that it may interact with its target enzyme to influence metabolic processes within the bacterial cell .

Biochemical Pathways

This compound is involved in the biosynthetic pathways of different substrates. It is produced through the decarboxylation of lysine . The key enzyme in this process is lysine decarboxylase . This compound can also promote the accumulation of putrescine and spermine while reducing spermidine content .

Pharmacokinetics

It is known that this compound can accumulate at high concentrations in certain foods .

Result of Action

This compound has various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It also can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is produced by rhizosphere and phyllosphere microbes , suggesting that microbial activity in the environment can influence this compound levels. Furthermore, the production of this compound can be influenced by green chemical and bioconversion technologies .

生化学分析

Biochemical Properties

Cadaverine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The key enzyme involved in the biosynthesis of this compound is lysine decarboxylase . This enzyme catalyzes the decarboxylation of lysine, leading to the formation of this compound .

Cellular Effects

This compound influences cell function in several ways. It participates in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . In humans, it can be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of these interactions are complex and depend on the specific biochemical context.

生物活性

Cadaverine, a biogenic amine with the chemical formula CHN, is primarily known as a product of lysine decarboxylation. It plays significant roles in various biological processes across different organisms, including plants, animals, and bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on plant growth and development, implications in cancer biology, and its interactions within microbial communities.

1. Chemical Structure and Synthesis

This compound is classified as an aliphatic diamine, characterized by a straight-chain pentane structure with amino groups at both ends. It is produced through the enzymatic activity of lysine decarboxylase (LDC), which catalyzes the decarboxylation of lysine to form this compound and carbon dioxide .

2. Biological Roles in Plants

This compound has been shown to influence various physiological processes in plants:

- Root Development : Research indicates that this compound regulates biotin synthesis, which is crucial for root growth architecture. In particular, this compound inhibits the activity of BIO3-BIO1 enzymes, leading to reduced biotinylation of proteins involved in fatty acid biosynthesis .

- Stress Response : The compound is implicated in plant stress responses. Studies report that this compound levels increase under stress conditions such as heat, drought, and salinity, although its effects can vary—enhancing tolerance in some species while increasing sensitivity in others .

| Plant Response | Effect of this compound | Reference |

|---|---|---|

| Root architecture | Modulates growth | |

| Stress tolerance | Variable effects | |

| Biotin regulation | Inhibits enzyme activity |

3. Implications in Cancer Biology

Recent studies have highlighted this compound's potential role as a tumor suppressor:

- Breast Cancer : In animal models, this compound administration resulted in decreased tumor mass and metastasis in breast cancer models. Specifically, treatment with this compound (500 nmol/kg) led to lower primary tumor mass and reduced metastatic spread in Balb/c mice grafted with 4T1 breast cancer cells .

- Mechanism of Action : this compound appears to exert its effects by inhibiting epithelial-to-mesenchymal transition (EMT), reducing cellular migration and invasion. It activates trace amine-associated receptors (TAARs), which mediate these anti-cancer effects .

| Cancer Type | Effect of this compound | Reference |

|---|---|---|

| Breast Cancer | Reduces tumor mass and metastasis | |

| Mechanism | Inhibits EMT and migration |

4. Interactions with Microbial Communities

This compound is also produced by various bacteria within the human microbiome:

- Microbial Metabolism : Bacteria utilize this compound for pH buffering and as a signaling molecule. The presence of this compound can influence microbial community dynamics and may play a role in gut health .

- Volatile Sulfur Compounds (VSCs) : In studies examining halitosis, this compound was identified among other VSCs as a compound contributing to oral malodor. Extracts from certain Chinese herbs were shown to inhibit VSC production, suggesting potential therapeutic applications for managing halitosis .

5. Case Studies and Research Findings

Several case studies illustrate the diverse biological activities of this compound:

- A study demonstrated that exogenous application of this compound altered root-system architecture in plants under stress conditions .

- Another investigation showed that this compound supplementation reduced invasiveness in breast cancer cell lines, indicating a possible therapeutic role in cancer treatment .

科学的研究の応用

Biotechnology Applications

Cadaverine is increasingly recognized as a valuable platform chemical in biotechnology, particularly for the production of polyamides and other high-value products.

Table 1: this compound Production Methods

| Method | Description | Advantages |

|---|---|---|

| Chemical Synthesis | Traditional methods using petroleum-derived sources | Established processes, large-scale production |

| Biological Synthesis | Using engineered microorganisms (e.g., E. coli) | Sustainable, renewable resource utilization |

| Green Chemistry Techniques | Bioconversion and enzymatic methods | Eco-friendly, reduced environmental impact |

Recent advancements in synthetic biology have enabled the development of recombinant strains capable of efficiently converting L-lysine to this compound, enhancing production scalability while minimizing the use of harmful acids and bases during processing .

Pharmaceutical Applications

This compound has shown promise in various therapeutic contexts:

- Antibiotic Enhancement : Studies indicate that this compound can enhance the efficacy of carboxypenicillins against Pseudomonas aeruginosa by reducing persister cell formation, thereby improving antibiotic effectiveness .

- Cancer Research : this compound exhibits potential tumor-suppressing properties in breast cancer models. In experiments with Balb/c mice grafted with breast cancer cells, this compound treatment resulted in reduced tumor mass and metastasis .

Table 2: this compound's Therapeutic Effects

Material Science Applications

In materials science, this compound is used as a monomer for producing renewable polymers such as polyamides and polyurethanes.

Table 3: Properties of this compound-Based Polymers

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyamide (Nylon) | High mechanical strength, moisture absorption | Engineering plastics, fibers |

| Polyurethane | Versatile, flame retardant | Coatings, adhesives |

This compound-derived polyamides have demonstrated excellent performance characteristics, making them suitable for various industrial applications . The synthesis of pentamethylene diisocyanate (PDI) from this compound also opens avenues for new polyurethane formulations .

Agricultural Applications

This compound plays a role in plant physiology by promoting growth processes such as cell division and fruit development. Its application in agriculture can lead to increased crop yields.

Table 4: Agricultural Benefits of this compound

| Application | Benefits |

|---|---|

| Plant Growth | Enhances cell division and fruit development |

| Yield Improvement | Increases overall crop yield |

Research indicates that this compound can be utilized to improve the physiological processes in plants, potentially leading to enhanced agricultural productivity .

Case Studies

- Biotechnological Advances : A study demonstrated the successful immobilization of lysine decarboxylase (CadA) on chitin to enhance this compound production efficiency under industrial conditions. This approach showcased improved pH stability and enzyme activity compared to traditional methods .

- Cancer Treatment Exploration : In a controlled experiment involving this compound's effect on breast cancer cells, researchers observed significant reductions in tumor growth metrics when treated with this compound at concentrations within physiological ranges .

化学反応の分析

Oxidation of Cadaverine

Rhodococcus erythropolis putrescine oxidase (Re-PuO) can catalyze the oxidation of this compound, requiring only oxygen as a co-substrate .

-

The oxidation of this compound by Re-PuO produces 1-piperideine .

-

Optimal conditions for this enzymatic activity are a temperature of 55 °C and a pH of 8.5 .

-

At a pH of 7.5, the enzyme retains activity after 65 hours of incubation at 25 °C, but loses 75% of its activity after 1 hour of incubation at 55 °C .

-

The enzyme does not show substrate inhibition at this compound concentrations up to 100 mmol/L .

Cytotoxic Effects

This compound exhibits cytotoxic effects on intestinal cell cultures .

-

In vitro studies using HT29 cells showed a dose-dependent reduction in the normalized cell index upon exposure to this compound .

-

The cytotoxicity threshold for this compound appears to be twice that of putrescine for HT29 cell cultures .

-

This compound has a necrotic rather than an apoptotic mode of cytotoxic action on these intestinal cells in culture .

This compound Carbamate Formation

This compound can capture self-released carbon dioxide to form carbamate, which is useful in separation processes .

-

Granular-activated carbon JK1 shows good decolorization efficiency and achieves a higher this compound yield .

-

Refined this compound carbamate with 99.1% purity and total 57.48% yield can be obtained after three times of solventing-out crystallization .

-

The refining process does not change the structure of the this compound carbamate .

特性

IUPAC Name |

pentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRGRCVQAFMJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075448 | |

| Record name | Cadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless syrupy liquid that fumes in air; mp = 9 deg C; [Merck Index] Colorless hygroscopic liquid with an amine-like odor; [Alfa Aesar MSDS], Liquid | |

| Record name | Cadaverine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

179 °C | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

62 °C (144 °F) - closed cup | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water, ethanol; slightly soluble in ethyl ether | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.873 g/cu cm at 25 °C | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.01 [mmHg] | |

| Record name | Cadaverine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Syrupy, colorless liquid, Thick fuming liquid | |

CAS No. |

462-94-2 | |

| Record name | Cadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,5-Pentanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90BEN6OLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

11.83 °C, 9 °C | |

| Record name | Cadaverine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cadaverine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。